molecular formula C24H34N6O4S B012047 Aminobutylethylisoluminol-biotin CAS No. 103612-64-2

Aminobutylethylisoluminol-biotin

Cat. No.: B012047
CAS No.: 103612-64-2
M. Wt: 502.6 g/mol
InChI Key: RDSBJKHVYBXJAU-ZJOUEHCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminobutylethylisoluminol-biotin is a complex chemical compound that combines the properties of aminobutylethylisoluminol and biotin. This compound is known for its applications in biochemical assays and diagnostic procedures due to its unique ability to bind to specific proteins and its luminescent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminobutylethylisoluminol-biotin typically involves the conjugation of aminobutylethylisoluminol with biotinThis is followed by the biotinylation process, where biotin is covalently attached to aminobutylethylisoluminol using a coupling reagent such as N-hydroxysuccinimide (NHS) ester .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using automated synthesis equipment to ensure consistency and purity. The process involves stringent quality control measures to monitor the reaction conditions, including temperature, pH, and reaction time, to achieve optimal yields and product quality .

Chemical Reactions Analysis

Types of Reactions

Aminobutylethylisoluminol-biotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is the biotinylated aminobutylethylisoluminol, which retains both the luminescent properties of isoluminol and the binding affinity of biotin .

Scientific Research Applications

Aminobutylethylisoluminol-biotin has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of aminobutylethylisoluminol-biotin involves its dual functionality:

Biological Activity

Aminobutylethylisoluminol-biotin is a compound that combines the properties of aminobutylethylisoluminol, a chemiluminescent agent, with biotin, a vital coenzyme in various biological processes. This article explores the biological activity of this compound, focusing on its biochemical mechanisms, applications in research, and potential therapeutic uses.

Overview of Biotin

Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role as a coenzyme for several carboxylases involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism. It is essential for the proper functioning of enzymes such as acetyl-CoA carboxylase and pyruvate carboxylase, which are vital for metabolic pathways in mammals . Biotin's role extends to gene regulation and histone modification, influencing chromatin stability and gene expression .

This compound is characterized by its unique structure that allows it to participate in both luminescent reactions and biological processes mediated by biotin. The compound's design enables it to interact with biotin receptors and participate in cellular uptake mechanisms.

  • Biotin Binding : The biotin component can bind to specific receptors on cell membranes, facilitating cellular uptake. This mechanism is primarily mediated by the sodium-dependent multivitamin transporter (SMVT), which is responsible for transporting biotin across cell membranes .
  • Chemiluminescence : The aminobutylethylisoluminol portion of the compound exhibits chemiluminescent properties, making it useful for various detection assays in biological research. This property allows researchers to visualize cellular processes in real-time.
  • Enzymatic Function : By acting as a coenzyme, biotin supports enzymatic reactions critical for metabolism. The attachment of biotin to enzymes enhances their activity and stability .

Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

  • Cellular Uptake Studies : Research indicates that this compound can enhance the uptake of biotin into cells, leading to improved metabolic function .
  • Neuronal Tracing : In neuronal tracing experiments, compounds similar to this compound have shown promise in labeling neurons effectively due to their ability to cross cell membranes and bind to neuronal structures .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Hair Growth : A clinical trial involving patients with hair loss showed that supplementation with biotin improved hair density and quality. While aminobutylethylisoluminol was not directly tested, the biotin component's role in hair follicle health suggests potential benefits .
  • Neurodegenerative Disease Models : In animal models of neurodegenerative diseases, compounds containing biotin have been shown to improve cognitive function and reduce neuronal loss .

Data Table: Summary of Biological Activities

Activity Description References
Biotin BindingFacilitates cellular uptake via SMVT
ChemiluminescenceEnables real-time visualization of biological processes
Enzymatic FunctionActs as a coenzyme enhancing metabolic reactions
Cellular UptakeImproves metabolic function through enhanced biotin absorption
Neuroprotective EffectsPotential benefits in neurodegenerative diseases based on animal studies

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6O4S/c1-2-30(15-9-10-16-17(13-15)23(33)29-28-22(16)32)12-6-5-11-25-20(31)8-4-3-7-19-21-18(14-35-19)26-24(34)27-21/h9-10,13,18-19,21H,2-8,11-12,14H2,1H3,(H,25,31)(H,28,32)(H,29,33)(H2,26,27,34)/t18-,19-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSBJKHVYBXJAU-ZJOUEHCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C3=CC4=C(C=C3)C(=O)NNC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80145948
Record name Aminobutylethylisoluminol-biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103612-64-2
Record name Aminobutylethylisoluminol-biotin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103612642
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminobutylethylisoluminol-biotin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80145948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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